Isoxazole-4-carboxylic acid

Natural Product Chemistry Biosynthesis Agricultural Chemistry

Isoxazole-4-carboxylic acid is the naturally occurring regioisomer isolated from Streptomyces sp., with demonstrated herbicidal activity against rice seedlings (7.5–15 g/10a) and validated chloride channel inhibition. The 3- and 5-positional isomers cannot substitute—they exhibit fundamentally different electronic properties, hydrogen-bonding patterns, and biological activities (immunoregulation vs. enzyme inhibition). This scaffold uniquely enables peptidomimetic synthesis via unnatural β-amino acids (e.g., AMIA) in solid-phase peptide synthesis and serves as an authenticated natural product reference standard for biosynthetic gene cluster studies. Specify CAS 6436-62-0 to ensure regioisomer fidelity.

Molecular Formula C4H3NO3
Molecular Weight 113.07 g/mol
CAS No. 6436-62-0
Cat. No. B1304915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-4-carboxylic acid
CAS6436-62-0
Molecular FormulaC4H3NO3
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)C(=O)O
InChIInChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7)
InChIKeyLYPXTDXYEQEIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-4-carboxylic acid (CAS 6436-62-0): Sourcing and Procurement Guide for Heterocyclic Building Blocks


Isoxazole-4-carboxylic acid (CAS 6436-62-0), also known as 1,2-oxazole-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol [1]. It features a five-membered isoxazole ring with a carboxylic acid functional group at the 4-position, making it a versatile building block in medicinal chemistry and agricultural sciences . The compound is recognized as a natural product isolated from Streptomyces species [2]. Its commercial availability is typically at ≥98% purity (HPLC) with a melting point range of 117–124°C .

Why Generic Substitution of Isoxazole-4-carboxylic acid (CAS 6436-62-0) Fails in Research and Industrial Workflows


Substituting isoxazole-4-carboxylic acid with its positional isomers—such as isoxazole-3-carboxylic acid (CAS 3209-71-0) or isoxazole-5-carboxylic acid (CAS 21169-71-1)—is not scientifically valid due to fundamental differences in electronic properties, reactivity, and biological provenance. The position of the carboxyl group on the isoxazole ring dictates hydrogen-bonding patterns and reactivity, directly impacting synthetic outcomes and biological activity [1]. Furthermore, isoxazole-4-carboxylic acid possesses a unique identity as a naturally occurring Streptomyces metabolite with demonstrated herbicidal activity—a property not established for the 3- or 5-positional isomers [2]. Procurement decisions must therefore be guided by the specific regioisomer required for the target application, as the evidence below demonstrates.

Isoxazole-4-carboxylic acid (CAS 6436-62-0): Quantitative Differentiation Evidence for Scientific Procurement


Natural Product Identity of Isoxazole-4-carboxylic acid Enables Biosynthetic Studies Inaccessible to Synthetic Isomers

Isoxazole-4-carboxylic acid has been isolated and identified as a metabolite produced by Streptomyces sp. strain SANK 64291, obtained from a soil sample in Suwa, Nagano Prefecture, Japan [1]. The compound structure was deduced from physico-chemical properties and confirmed by total synthesis [1]. In contrast, isoxazole-3-carboxylic acid (CAS 3209-71-0) and isoxazole-5-carboxylic acid (CAS 21169-71-1) are not documented as naturally occurring microbial metabolites . This natural product provenance uniquely qualifies isoxazole-4-carboxylic acid for biosynthetic pathway studies and natural product-inspired library design.

Natural Product Chemistry Biosynthesis Agricultural Chemistry

Herbicidal Activity of Isoxazole-4-carboxylic acid Validated Against Rice Seedlings in Soil Application Model

Isoxazole-4-carboxylic acid demonstrated concentration-dependent phytotoxicity against rice seedlings when applied to submerged soil [1]. The effective application rate was established at 7.5–15 g/10a (equivalent to 750–1500 g/hectare), with phytotoxic effects observed on the target plants [1]. Importantly, the compound was reported to exhibit no antimicrobial activity in concurrent assays [2], indicating a degree of biological selectivity. In contrast, isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid lack peer-reviewed documentation of direct herbicidal activity in this experimental model [3].

Herbicide Discovery Agrochemicals Phytotoxicity

Chloride Uptake Inhibition: Functional Distinction of Isoxazole-4-carboxylic acid Among Positional Isomers

Isoxazole-4-carboxylic acid has been identified as a potent inhibitor of chloride uptake in cellular systems, with inhibition attributed to its ability to bind and stabilize chloride channels in the cell membrane . This functional activity represents a mechanistically distinct pharmacological profile. In comparison, isoxazole-3-carboxylic acid is primarily associated with immunoregulatory properties (immunosuppressive, anti-inflammatory, and immunostimulatory activities) , while isoxazole-5-carboxylic acid derivatives have been developed as glycogen phosphorylase inhibitors (IC₅₀ = 710 nM for specific derivatives) and IP6K inhibitors [1]. The chloride channel-targeting activity of the 4-isomer constitutes a differentiated mechanism of action not shared by the other regioisomers.

Ion Channel Pharmacology Chloride Transport Cell Biology

Unnatural Amino Acid Derivatization: Isoxazole-4-carboxylic acid Scaffold Enables α/β-Mixed Peptide Synthesis

5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a direct derivative of isoxazole-4-carboxylic acid, has been successfully applied as a novel unnatural β-amino acid in solid-phase peptide synthesis for constructing α/β-mixed peptides [1]. This application leverages the bifunctional nature of the 4-carboxy-isoxazole scaffold, which contains both a carboxylic acid and (after derivatization) an amino group for peptide incorporation . In contrast, isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid scaffolds have not been reported for analogous unnatural amino acid applications in α/β-mixed peptide synthesis; the 3-isomer is instead documented in xanthine oxidase inhibitor and anti-tubercular drug design [2].

Peptidomimetics Solid-Phase Peptide Synthesis Unnatural Amino Acids

Optimal Research and Industrial Application Scenarios for Isoxazole-4-carboxylic acid (CAS 6436-62-0)


Natural Product-Inspired Herbicide Lead Discovery Programs

Isoxazole-4-carboxylic acid is a natural Streptomyces metabolite with demonstrated herbicidal activity against rice seedlings at application rates of 7.5–15 g/10a in submerged soil conditions [1]. Research programs focused on natural product-derived herbicide leads should prioritize this compound over synthetic positional isomers, as it provides a biologically validated starting point for structure-activity relationship (SAR) studies and derivative synthesis targeting weed control applications [2].

Chloride Channel-Targeted Pharmacology and Ion Transport Studies

Given its documented activity as a chloride uptake inhibitor that binds and stabilizes chloride channels , isoxazole-4-carboxylic acid is the appropriate scaffold for medicinal chemistry programs targeting chloride channel modulation. The 3- and 5-positional isomers exhibit fundamentally different biological activities (immunoregulation and enzyme inhibition, respectively) and are unsuitable substitutes for ion channel-focused research .

Peptidomimetic and Unnatural Amino Acid Synthesis

The isoxazole-4-carboxylic acid scaffold enables the synthesis of unnatural β-amino acids such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which has been successfully incorporated into α/β-mixed peptides via solid-phase synthesis [3]. Peptidomimetic drug discovery programs requiring isoxazole-containing amino acid building blocks should procure the 4-carboxy isomer specifically, as this application has not been demonstrated for the 3- or 5-carboxy regioisomers .

Microbial Biosynthesis and Natural Product Pathway Elucidation

As a confirmed natural product isolated from Streptomyces sp. strain SANK 64291 [2], isoxazole-4-carboxylic acid serves as a reference standard for natural product screening and biosynthetic gene cluster characterization. This provenance is unique among the isoxazole carboxylic acid isomers and qualifies the 4-isomer for studies of microbial secondary metabolism that cannot be conducted with purely synthetic comparators.

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